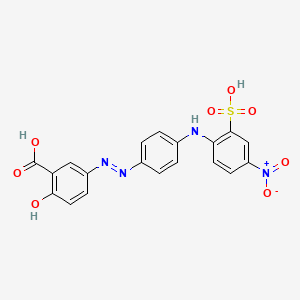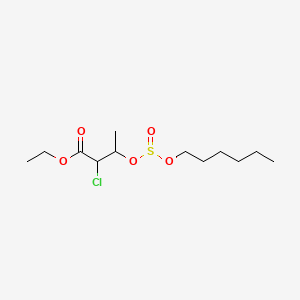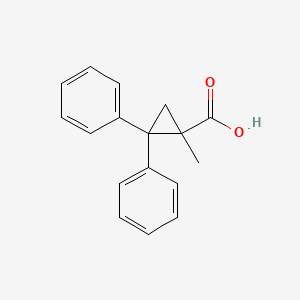
Benzoic acid, 2-hydroxy-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-hydroxy-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields including chemistry, biology, and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-hydroxy-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)- typically involves a multi-step process. The initial step often includes the nitration of benzoic acid to introduce the nitro group. This is followed by the sulfonation process to add the sulfonic acid group. The final step involves the diazotization of an aromatic amine and subsequent coupling with the hydroxybenzoic acid derivative to form the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and the concentration of reactants, to optimize the production process and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-hydroxy-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)- undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved to form the corresponding amines.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for the reduction of the azo bond, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and aromatic amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-hydroxy-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-hydroxy-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)- involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity. For example, it has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azo dyes such as:
- Methyl orange
- Congo red
- Sudan III
Uniqueness
What sets Benzoic acid, 2-hydroxy-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)- apart from these compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both nitro and sulfonic acid groups enhances its solubility and makes it particularly useful in aqueous environments .
Eigenschaften
CAS-Nummer |
21268-97-3 |
|---|---|
Molekularformel |
C19H14N4O8S |
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
2-hydroxy-5-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H14N4O8S/c24-17-8-5-13(9-15(17)19(25)26)22-21-12-3-1-11(2-4-12)20-16-7-6-14(23(27)28)10-18(16)32(29,30)31/h1-10,20,24H,(H,25,26)(H,29,30,31) |
InChI-Schlüssel |
UWSIUEVIDSQPJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)




![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)

![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)





